![molecular formula C19H23ClN2O2 B5614490 (3R*,4R*)-4-amino-1-{3-[(4-chlorobenzyl)oxy]benzyl}piperidin-3-ol](/img/structure/B5614490.png)
(3R*,4R*)-4-amino-1-{3-[(4-chlorobenzyl)oxy]benzyl}piperidin-3-ol
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions including elimination, reduction, bromination, and condensation reactions. For example, the preparation of a CCR5 antagonist involved steps such as elimination reaction, reduction reaction, and bromization using starting materials like 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (H. Bi, 2014). Similar methodologies can be applied to synthesize the compound , adapting the specific reagents and conditions to achieve the desired structure.
Molecular Structure Analysis
Molecular structure analysis, often determined through techniques such as X-ray diffraction (XRD), provides detailed insights into the compound's geometric configuration. For instance, analysis of a related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, revealed its crystallinity and orthorhombic system through XRD studies (N. Kumar et al., 2020). Similar analyses can uncover the precise molecular geometry of "(3R*,4R*)-4-amino-1-{3-[(4-chlorobenzyl)oxy]benzyl}piperidin-3-ol," enhancing the understanding of its chemical behavior and interactions.
Chemical Reactions and Properties
The compound's reactivity and involvement in chemical reactions can be assessed through its functional groups and structural features. Piperidine derivatives, for instance, have been explored for their catalytic properties in coupling reactions and their potential as antimicrobial agents. The presence of amino and hydroxyl groups in the compound may suggest its participation in nucleophilic substitution reactions, hydrogen bonding, and potential as a ligand in metal complex formation (A. Kilic et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties can be influenced by the compound's molecular structure and intermolecular forces. For example, the crystal structure analysis of a related compound provided insight into its triclinic crystallization and molecular packing, which can affect its solubility and melting point (Rawda M. Okasha et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific reactions, are defined by the compound's functional groups and overall molecular structure. The compound's amino and hydroxyl groups may exhibit basicity, nucleophilicity, and the ability to form hydrogen bonds, influencing its reactivity and interactions with other molecules. Studies on similar compounds have explored their reactivity patterns, offering insights into possible reactions and mechanisms (I. S. Young et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3R,4R)-4-amino-1-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c20-16-6-4-14(5-7-16)13-24-17-3-1-2-15(10-17)11-22-9-8-18(21)19(23)12-22/h1-7,10,18-19,23H,8-9,11-13,21H2/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIOBEGOPHNQSI-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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